2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde
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Overview
Description
2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde is an organic compound that features a phenyl ring substituted with an aminomethyl group and an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with an appropriate oxidizing agent to introduce the oxo group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[4-(Aminomethyl)phenyl]-2-oxoacetic acid.
Reduction: 2-[4-(Aminomethyl)phenyl]-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The aminomethyl group can form hydrogen bonds with amino acid residues, while the oxo group can participate in coordination with metal ions present in the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminomethyl)phenyl]acetaldehyde: Lacks the oxo group, making it less reactive in certain oxidation reactions.
2-[4-(Aminomethyl)phenyl]acetic acid: Contains a carboxylic acid group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde is unique due to the presence of both an aminomethyl group and an oxoacetaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H,5,10H2 |
InChI Key |
GARYBGVDSGFXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)C=O |
Origin of Product |
United States |
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